2-Morpholin-4-yl-1-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]ethanone;dihydrochloride
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Overview
Description
2-Morpholin-4-yl-1-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]ethanone;dihydrochloride is a complex organic compound characterized by the presence of morpholine and piperazine rings These rings are connected through an ethanone bridge, and the compound is further modified to its dihydrochloride salt form to enhance solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-1-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]ethanone;dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the morpholine and piperazine intermediates. These intermediates are then reacted under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the purification of intermediates and the final product using techniques such as crystallization or chromatography. The dihydrochloride form is obtained by treating the final product with hydrochloric acid, which enhances its solubility and stability .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-1-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]ethanone;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-Morpholin-4-yl-1-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]ethanone;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-1-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]ethanone;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Morpholinoacetic acid hydrochloride: Similar in structure but with different functional groups.
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: Contains a morpholine ring but differs in other structural aspects.
2-Morpholin-4-yl-benzothiazole: Another compound with a morpholine ring but with a different core structure.
Uniqueness
2-Morpholin-4-yl-1-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]ethanone;dihydrochloride is unique due to its combination of morpholine and piperazine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-morpholin-4-yl-1-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O4.2ClH/c21-15(13-17-5-9-23-10-6-17)19-1-2-20(4-3-19)16(22)14-18-7-11-24-12-8-18;;/h1-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNSOHZHRDHLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2CCOCC2)C(=O)CN3CCOCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30Cl2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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